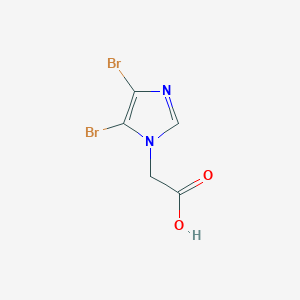

2-(4,5-Dibromoimidazol-1-yl)acetic acid

Description

2-(4,5-Dibromoimidazol-1-yl)acetic acid is a halogenated imidazole derivative characterized by a bromine atom at positions 4 and 5 of the imidazole ring and an acetic acid functional group at position 1. The bromine substituents enhance its electronic polarizability and steric bulk, which may influence its reactivity and intermolecular interactions.

Propriétés

IUPAC Name |

2-(4,5-dibromoimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHNVLLUHSHKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CC(=O)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromoimidazol-1-yl)acetic acid typically involves the bromination of imidazole derivatives followed by the introduction of an acetic acid moiety. One common method includes the reaction of imidazole with bromine in the presence of a suitable solvent to yield 4,5-dibromoimidazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form 2-(4,5-Dibromoimidazol-1-yl)acetic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,5-Dibromoimidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although specific conditions and reagents would be required.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(4,5-diaminoimidazol-1-yl)acetic acid derivatives.

Applications De Recherche Scientifique

2-(4,5-Dibromoimidazol-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 2-(4,5-Dibromoimidazol-1-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and bromine atoms. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Structural Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Functional Group |

|---|---|---|---|---|---|

| 2-(4,5-Dibromoimidazol-1-yl)acetic acid | Not provided | C₅H₄Br₂N₂O₂ | 284.91 | Br at C4, C5 | Acetic acid (-COOH) |

| 2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide | 175202-83-2 | C₅H₅BrCl₂N₄O | 298.89 | Br at C2; Cl at C4, C5 | Hydrazide (-CONHNH₂) |

| Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate | 154082-06-1 | C₇H₇BrCl₂N₂O₂ | 301.95 | Br at C2; Cl at C4, C5 | Ester (-COOEt) |

Key Observations:

Halogen Substitution:

- The target compound features dibromination at C4 and C5, whereas the analogs have mixed halogenation (Br at C2; Cl at C4/C5). Bromine’s larger atomic radius and polarizability compared to chlorine may increase steric hindrance and alter electronic properties (e.g., electron-withdrawing effects), influencing reactivity in cross-coupling reactions or supramolecular interactions .

Functional Groups:

- The acetic acid group (-COOH) in the target compound confers acidity (pKa ~2–3), enabling salt formation or hydrogen bonding. In contrast, the ester (-COOEt) and hydrazide (-CONHNH₂) derivatives exhibit neutral and nucleophilic characteristics, respectively. Esters are prone to hydrolysis under acidic/basic conditions, while hydrazides may participate in condensation reactions (e.g., hydrazone formation) .

Implications for Physicochemical Properties

- Solubility: The acetic acid derivative is likely more polar and water-soluble than the ester or hydrazide analogs. However, bromine’s hydrophobicity may offset this trend.

- Thermal Stability: Brominated imidazoles generally exhibit higher thermal stability than chlorinated counterparts due to stronger C-Br bonds.

- Reactivity: The dibromo substitution in the target compound may favor electrophilic aromatic substitution at C2 (if unsubstituted), whereas the dichloro analogs in –5 are less reactive at C4/C5 due to steric and electronic deactivation .

Activité Biologique

2-(4,5-Dibromoimidazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound 2-(4,5-Dibromoimidazol-1-yl)acetic acid features an imidazole ring with bromine substituents and an acetic acid moiety. The synthesis of this compound typically involves the bromination of imidazole derivatives followed by acetic acid functionalization. This process allows for the introduction of bromine atoms at the 4 and 5 positions of the imidazole ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that acetic acid derivatives, including 2-(4,5-Dibromoimidazol-1-yl)acetic acid, exhibit antimicrobial properties. A study demonstrated that acetic acid can inhibit the growth of various pathogens associated with burn wounds. The minimum inhibitory concentration (MIC) for acetic acid was found to be between 0.16-0.31%, effectively preventing biofilm formation and eradicating mature biofilms in laboratory settings .

Anti-inflammatory Effects

Compounds related to imidazolyl acetic acids have been evaluated for their anti-inflammatory properties. In a study assessing various derivatives, certain compounds exhibited significant anti-inflammatory activity in animal models. Specifically, analogs of imidazolyl acetic acids showed effectiveness in reducing inflammation and pain responses in carrageenan-induced edema models .

The biological activity of 2-(4,5-Dibromoimidazol-1-yl)acetic acid may be attributed to its ability to interact with specific molecular targets. The presence of bromine atoms can enhance the compound's binding affinity to biological receptors or enzymes, potentially modulating signaling pathways involved in inflammation and microbial resistance.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of imidazole derivatives:

- Inhibition of BRAF Kinase : Research has shown that imidazole-containing compounds can inhibit BRAF kinase activity, which is implicated in various cancers. The structure-activity relationship (SAR) studies suggest that modifications at the imidazole ring can significantly enhance inhibitory potency against mutant BRAF variants .

- Antibacterial Studies : A comprehensive study on the antibacterial effects of acetic acid derivatives highlighted their effectiveness against biofilm-producing bacteria commonly found in clinical infections. The results indicated that these compounds could serve as potential therapeutic agents in treating resistant bacterial infections .

Comparative Analysis

The following table summarizes key findings related to the biological activities of 2-(4,5-Dibromoimidazol-1-yl)acetic acid compared to other similar compounds:

| Compound | Activity Type | MIC (if applicable) | Notes |

|---|---|---|---|

| 2-(4,5-Dibromoimidazol-1-yl)acetic acid | Antimicrobial | 0.16-0.31% | Effective against burn wound pathogens |

| Imidazolyl acetic acid derivatives | Anti-inflammatory | N/A | Significant reduction in edema in animal models |

| BRAF inhibitors with imidazole scaffolds | Cancer treatment | IC50 values vary | Potent against mutant BRAF in melanoma cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.